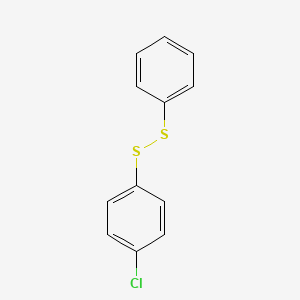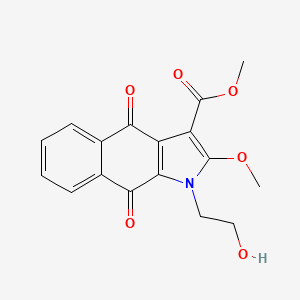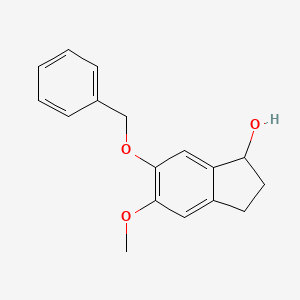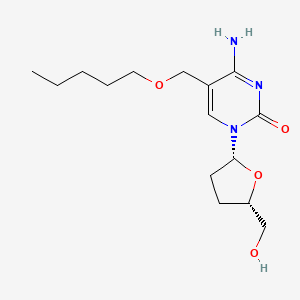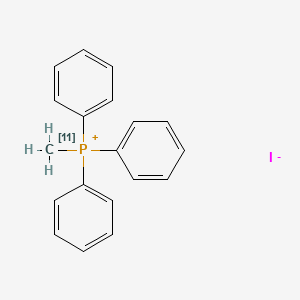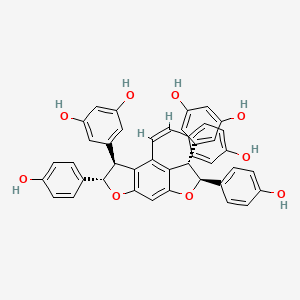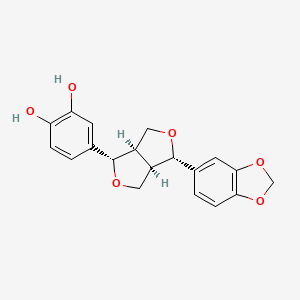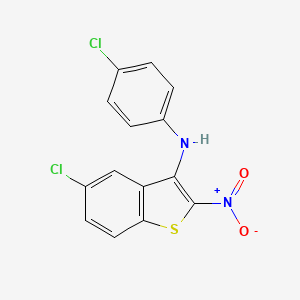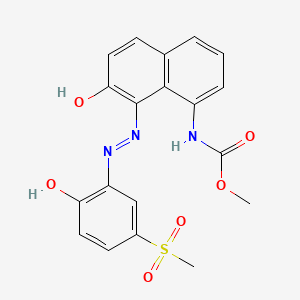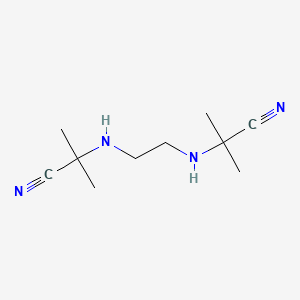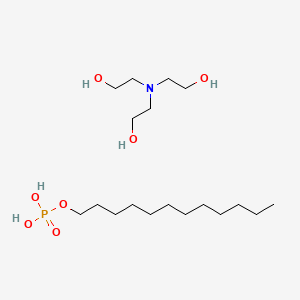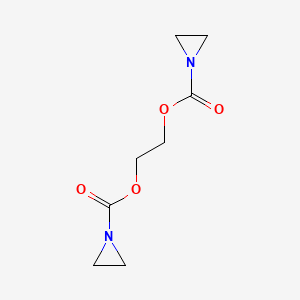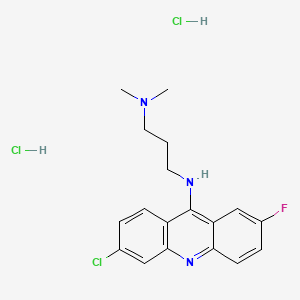
1,3-Propanediamine, N'-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
The synthesis of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1,3-propanediamine with 6-chloro-2-fluoro-9-acridinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Scientific Research Applications
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to cell biology and molecular biology due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various research applications .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride has unique properties due to the presence of the 6-chloro-2-fluoro-9-acridinyl group. Similar compounds include:
- 1,3-Propanediamine, N,N’-bis(6-chloro-2-fluoro-9-acridinyl)-, dihydrochloride
- 1,3-Propanediamine, N’-(6-chloro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N’-(2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride.
These compounds share similar structures but differ in their chemical and physical properties, making each one unique in its applications and effects.
Properties
CAS No. |
88566-63-6 |
|---|---|
Molecular Formula |
C18H21Cl3FN3 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
N-(6-chloro-2-fluoroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H19ClFN3.2ClH/c1-23(2)9-3-8-21-18-14-6-4-12(19)10-17(14)22-16-7-5-13(20)11-15(16)18;;/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,22);2*1H |
InChI Key |
PUPAGVMGVWRWOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


